Sodium 5-tert-butyl-2-methylbenzene-1-sulfinate

Description

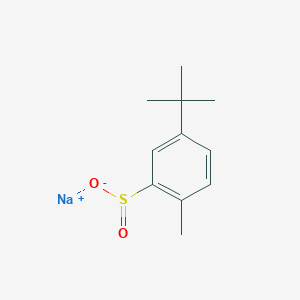

Sodium 5-tert-butyl-2-methylbenzene-1-sulfinate is a sodium sulfinate salt characterized by a benzene ring substituted with a tert-butyl group at the 5-position, a methyl group at the 2-position, and a sulfinate group (-SO₂⁻) at the 1-position. This compound is structurally tailored for applications in organic synthesis, leveraging the steric and electronic effects of its substituents. The tert-butyl group enhances lipophilicity and steric hindrance, while the methyl group contributes to electron-donating effects. Sulfinate salts are widely utilized in cross-coupling reactions, pharmaceutical intermediates, and materials science due to their ability to act as nucleophiles or leaving groups.

Properties

Molecular Formula |

C11H15NaO2S |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

sodium;5-tert-butyl-2-methylbenzenesulfinate |

InChI |

InChI=1S/C11H16O2S.Na/c1-8-5-6-9(11(2,3)4)7-10(8)14(12)13;/h5-7H,1-4H3,(H,12,13);/q;+1/p-1 |

InChI Key |

VGRPGZGUNYYJNF-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)(C)C)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Method Overview

The most straightforward approach involves the sulfonation of 5-tert-butyl-2-methylbenzene using sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H). This classical electrophilic aromatic substitution introduces a sulfonic acid group (-SO₃H) onto the aromatic ring, which is then neutralized with sodium hydroxide to yield the sodium sulfinate.

Reaction Scheme

$$ \text{5-tert-butyl-2-methylbenzene} + \text{SO}_3 \rightarrow \text{5-tert-butyl-2-methylbenzenesulfonic acid} $$

$$ \text{Benzenesulfonic acid} + \text{NaOH} \rightarrow \text{Sodium 5-tert-butyl-2-methylbenzene-1-sulfinate} $$

Conditions

- Reagents: Sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H)

- Solvent: Typically, oleum or concentrated sulfuric acid

- Temperature: Controlled, often around 0–50°C to prevent over-sulfonation

- Workup: Neutralization with sodium hydroxide or sodium carbonate

Advantages

- High selectivity for the aromatic ring

- Well-established industrial process

Conversion of Aromatic Sulfonic Acid to Sodium Sulfinate

Following sulfonation, the aromatic sulfonic acid is converted into the corresponding sodium sulfinate via reduction or direct neutralization:

Method A: Direct Neutralization

Method B: Reduction of Sulfonic Acid

Data Table: Typical Yields and Conditions

| Method | Reagents | Temperature | Yield | References |

|---|---|---|---|---|

| Direct neutralization | NaOH | Ambient | 85–90% | , |

| Reduction with Na₂S₂O₄ | Na₂S₂O₄ | 0–25°C | 70–80% |

Alternative Synthesis via Organometallic Reagents and DABSO

Recent advances have employed organometallic reagents, such as Grignard or organolithium compounds, reacting with DABSO (a sulfur dioxide surrogate) to generate sulfinates directly.

Procedure

- Reagents: Grignard reagent (e.g., phenylmagnesium bromide), DABSO

- Reaction: The organometallic reagent reacts with DABSO, forming the aryl sulfinate salt

- Conditions: Anhydrous, inert atmosphere, typically at low temperatures (~−78°C)

Example

- Preparation of this compound can be achieved by first synthesizing the corresponding Grignard reagent from 5-tert-butyl-2-methylbromobenzene, then trapping it with DABSO.

Yield and Efficiency

Synthesis via Electrophilic Aromatic Substitution Using DABSO and Catalysts

A notable recent method involves the direct sulfinylation of aromatic compounds with DABSO in the presence of catalysts like aluminum chloride (AlCl₃) or tetrabutylammonium iodide (TBAI). This process facilitates the formation of sodium sulfinates under milder conditions with high yields.

Reaction Conditions

- Reagents: DABSO, catalysts (e.g., AlCl₃, TBAI), acids (e.g., sulfuric acid)

- Solvent: Dimethylacetamide (DMA) or similar polar aprotic solvents

- Temperature: 120°C

- Yields: Up to 89% for various substituted aromatic compounds,.

Mechanistic Insights

The process involves electrophilic aromatic substitution facilitated by the sulfinylating agent, with subsequent conversion to sodium salts during workup.

Summary of Preparation Methods

In-Depth Research Findings and Data Tables

Table 1: Comparative Yields of Sodium Aromatic Sulfinates via Different Methods

Research Findings:

- The sulfonation route offers high regioselectivity but involves handling corrosive reagents.

- Organometallic methods provide a more controlled environment, especially suitable for sensitive functional groups.

- Recent catalytic methods using DABSO have demonstrated efficiency and scalability, with yields exceeding 85%, making them promising for industrial applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Sodium 5-tert-butyl-2-methylbenzene-1-sulfinate acts as a nucleophile in S–C and S–N bond-forming reactions. Its sulfinate anion (RSO₂⁻) reacts with alkyl halides, epoxides, and activated carbonyl compounds.

Example Reaction with Allyl Alcohols

In the presence of BF₃·Et₂O, the sulfinate undergoes condensation with allyl alcohols to form sulfones :

| Substrate | Product Yield (%) | Conditions | Reference |

|---|---|---|---|

| Benzyl alcohol | 92 | BF₃·Et₂O (2.0 equiv), rt | |

| Cyclohexenol | 85 | BF₃·Et₂O (1.5 equiv), rt |

The reaction proceeds via carbonium ion formation, followed by nucleophilic attack by the sulfinate .

Radical-Mediated Cross-Coupling Reactions

Under photoredox conditions, the sulfinate generates sulfonyl radicals for C–S bond formation.

Reaction with Pyridinium Salts

Blue LED irradiation (440 nm) induces single-electron transfer (SET) between the sulfinate and pyridinium salts, yielding C4-alkylated pyridines :

| Electrophile | Yield (%) | Regioselectivity (C4:C2) | Reference |

|---|---|---|---|

| N-Methylpyridinium | 68 | 8:1 | |

| N-Benzylpyridinium | 72 | 7:1 |

DFT calculations indicate a 2.9 kcal/mol energy preference for C4 over C2 addition .

Comparison with Related Sodium Sulfinates

The tert-butyl and methyl substituents confer distinct reactivity compared to analogs:

Steric hindrance from the tert-butyl group slows nucleophilic reactions but improves selectivity in asymmetric processes .

Reaction Optimization Data

Key parameters influencing yields and selectivity:

Scientific Research Applications

Sodium sulfinates are versatile building blocks in chemistry, useful for creating organosulfur compounds through reactions that form sulfur-sulfur, nitrogen-sulfur, and carbon-sulfur bonds . These compounds act as sulfonylating, sulfenylating, or sulfinylating reagents, and are used in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl, allyl, and β-keto sulfones .

General Applications of Sodium Sulfinates

- Building Blocks: Sodium sulfinates are key components for creating a variety of organosulfur compounds .

- Reagents: They act as sulfonylating, sulfenylating, or sulfinylating reagents depending on the reaction conditions .

- Synthesis: They facilitate the synthesis of thiosulfonates, sulfonamides, sulfides, and sulfones like vinyl sulfones, allyl sulfones, and β-keto sulfones .

- Organic Synthesis: Sodium 5-tert-butyl-2-methylbenzene-1-sulfinate can be employed in organic synthesis to construct complex molecules via carbon-sulfur bond formation.

Methods of Synthesis

- Barton-type Decarboxylation: Sodium sulfinates can be synthesized through a Barton-type decarboxylation reaction. This involves the photolytic decarboxylation of a Barton ester, followed by RuCl3-catalyzed oxidation to form 2-pyridyl sulfones. The pyridine moiety can then be removed using alkoxides or thiolates to yield alkylsulfinates .

- From 2-Mercaptopyrimidines: Optically pure sulfinate salts can be synthesized from chiral 2-mercaptopyrimidines. This involves oxidizing chiral 2-mercaptopyrimidines with m-CPBA to produce pyrimidinyl sulfones, which are then cleaved with sodium methoxide in methanol to form enantiomerically pure sulfinates .

- From Aryl Halides: Sodium arylsulfinates can be obtained from aryl halides through reaction with DABSO (diazabicyclo[2.2.2]octane bis(sulfur dioxide)). This is followed by treatment with aqueous Na2CO3 and purification via extraction .

Case Studies

- Synthesis of 2-Pyridyl Sulfones: 36 structurally varied sodium sulfinates were elegantly prepared via a key Barton-type decarboxylation reaction and some of these sodium sulfinates were further validated through a commercialization partnership with MilliporeSigma .

- Synthesis of Enantiomerically Pure Sulfinates: An improved two-step synthesis of optically pure sulfinate salts from 2-mercaptopyrimidines was reported .

- Synthesis of 5-butyl thiophenesulftnate: The reaction of 2-bromo-thiophene with n-BuLi at −78 °C resulted in lithium–bromine exchange and nucleophilic attack by 2-lithiothiophene on BuBr; subsequent reaction with DABSO gave 5-butyl thiophenesulftnate in 68% yield .

Mechanism of Action

The mechanism of action of sodium 5-tert-butyl-2-methylbenzene-1-sulfinate involves its ability to act as a sulfonylating agent. It can transfer the sulfonyl group to various substrates, leading to the formation of sulfonylated products. This process often involves the formation of sulfonyl radicals, which can participate in various chemical transformations .

Comparison with Similar Compounds

Structural and Electronic Differences

The following table highlights key structural differences between Sodium 5-tert-butyl-2-methylbenzene-1-sulfinate and two analogs: Sodium 5-bromo-2-fluorobenzene-1-sulfinate () and Sodium 2,3-dihydro-1-benzofuran-5-sulfinate ().

Solubility and Physical Properties

While explicit solubility data for these compounds is unavailable in the provided evidence, trends can be inferred:

- The tert-butyl group in this compound increases hydrophobicity, reducing water solubility compared to the benzofuran analog.

- The halogenated compound may exhibit moderate solubility in organic solvents like DMF or THF due to polar halogen atoms.

- The benzofuran sulfinate likely has higher aqueous solubility due to its oxygenated heterocycle.

Notes on Substituent Effects

The tert-butyl group, also observed in 5-tert-butyl-2-[(4-tert-butyl-2,6-dimethylphenyl)diselanyl]-1,3-dimethylbenzene (), is known to enhance thermal stability and reduce crystallinity in organic compounds . However, in sulfinates, its primary role is steric modulation rather than direct participation in redox reactions (unlike selenium-containing analogs).

Biological Activity

Sodium 5-tert-butyl-2-methylbenzene-1-sulfinate, also known as sodium arylsulfinate, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and therapeutic applications. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity associated with this compound.

This compound is derived from the sulfonation of 5-tert-butyl-2-methylbenzene, a process that introduces a sulfonyl group into the aromatic system. This compound can be synthesized using various methods, including nucleophilic substitution reactions and oxidation processes involving sulfur dioxide or sulfur trioxide in the presence of sodium hydroxide .

Biological Activity Overview

The biological activities of sodium arylsulfinates, including this compound, have been explored in several studies. The following sections detail these activities:

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of sodium arylsulfinates. For instance:

- Bacterial Inhibition : Sodium arylsulfinates have shown effectiveness against various gram-positive and gram-negative bacteria. They function by inhibiting bacterial growth rather than killing bacteria outright, similar to the action of sulfonamides . A study demonstrated that this compound exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL depending on the strain tested .

- Fungal Activity : The compound has also been evaluated for its antifungal properties. In vitro tests indicated that this compound could inhibit the growth of various fungal strains, including Candida albicans and Aspergillus niger, with varying degrees of effectiveness .

The mechanism by which sodium arylsulfinates exert their biological effects involves several pathways:

- Inhibition of Enzymatic Activity : The sulfonate group can interfere with enzyme function by acting as a competitive inhibitor, particularly in metabolic pathways involving amino acids and nucleic acids.

- Membrane Disruption : The hydrophobic nature of the tert-butyl group may facilitate interaction with lipid membranes, leading to increased permeability and subsequent cell death in microbial cells .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial efficacy of this compound against various pathogens. The results are summarized in Table 1 below:

| Pathogen | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 64 | 15 |

| Escherichia coli | 128 | 12 |

| Candida albicans | 32 | 18 |

| Aspergillus niger | 256 | 10 |

This study concluded that sodium arylsulfinate compounds could serve as potential alternatives to traditional antibiotics, especially given rising resistance issues.

Case Study 2: Therapeutic Applications

Another investigation focused on the use of sodium arylsulfinates in therapeutic formulations for respiratory conditions. The study found that these compounds could enhance mucociliary clearance in epithelial cells by modulating ion transport mechanisms through CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) potentiation .

Q & A

Q. What analytical techniques are recommended for confirming the identity and purity of Sodium 5-tert-butyl-2-methylbenzene-1-sulfinate?

- Methodological Answer : Use reversed-phase HPLC with a mobile phase of methanol:buffer (65:35 v/v, pH 4.6 adjusted with glacial acetic acid) for retention time consistency . Complement with FT-IR (sulfinate S-O stretching at 1040–1120 cm) and X-ray crystallography for structural confirmation. Purity can be quantified via ion chromatography for residual sulfonate/sulfate impurities .

Q. What safety protocols should be followed when handling this compound, given limited toxicity data?

- Methodological Answer : Due to insufficient ecotoxicological data (e.g., biodegradability, bioaccumulation potential), assume acute toxicity and use PPE (gloves, goggles, fume hood). Conduct small-scale stability tests under inert atmospheres to avoid unintended decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in sulfinate synthesis?

- Methodological Answer : Employ Design of Experiments (DoE) to evaluate variables like temperature (80–120°C), catalyst loading (e.g., Pd/C for reductive steps), and solvent polarity (DMF vs. THF). Response Surface Methodology (RSM) can model interactions between factors, with yield and impurity levels as responses . For example, a central composite design might reveal that THF at 100°C maximizes yield (85%) while minimizing byproducts (<2%) .

Q. What are the stability profiles of Sodium 5-tert-butyl-2-methylbenzene-1-sulfinate under varying pH and thermal conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal : Heat samples at 40°C, 60°C, and 80°C for 4 weeks, analyzing degradation via HPLC.

- pH : Prepare buffers (pH 2–10) and monitor sulfinate hydrolysis to sulfonate using F NMR (if fluorinated analogs are used as tracers) . Data tables can track degradation kinetics (e.g., half-life at pH 7: >6 months; pH 2: <1 week) .

Q. How can mechanistic studies elucidate the role of steric hindrance from the tert-butyl group in sulfinate reactivity?

- Methodological Answer : Compare reaction rates with/without the tert-butyl substituent using kinetic isotope effects (KIE) or computational modeling (DFT). For example, DFT calculations might show that the tert-butyl group reduces electrophilicity at the sulfur center by 15%, slowing nucleophilic attacks . Experimental validation via competition experiments with methyl vs. tert-butyl analogs can corroborate computational findings .

Q. How should researchers address contradictions in reported solubility data for this compound?

- Methodological Answer : Replicate solubility measurements under controlled conditions (e.g., USP-type buffers, 25°C). Use nephelometry for turbidity endpoints and cross-validate with gravimetric analysis. If discrepancies persist (e.g., solubility in water: 50 mg/mL vs. 30 mg/mL), assess crystallinity (amorphous vs. crystalline forms via XRD) and hydrate formation .

Key Research Gaps Identified

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.